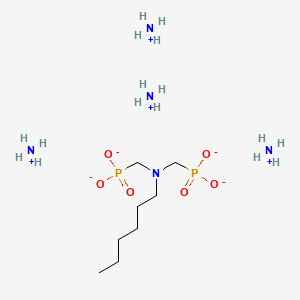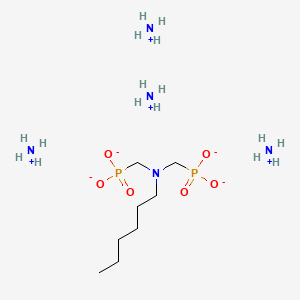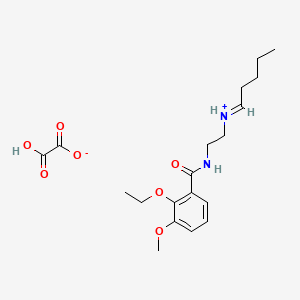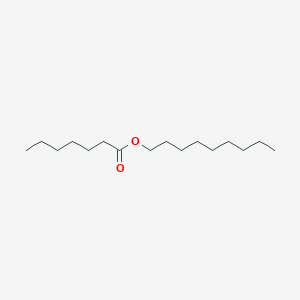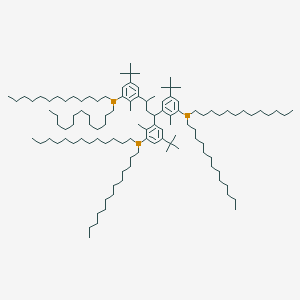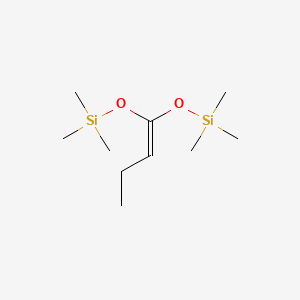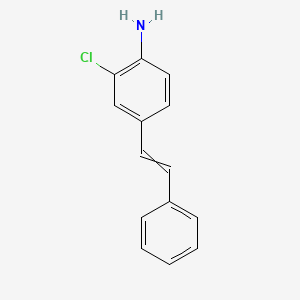
2-Chloro-4-(2-phenylethenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(2-phenylethenyl)aniline is an organic compound characterized by the presence of a chlorine atom, a phenylethenyl group, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2-phenylethenyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with styrene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out under controlled temperature and pressure . Another method involves the use of biphenyl as a starting material, which undergoes a series of reactions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using cost-effective and efficient methods. The use of non-precious metal catalysts and readily available raw materials makes the process economically viable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-4-(2-phenylethenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Applications De Recherche Scientifique
2-Chloro-4-(2-phenylethenyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(2-phenylethenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biological and chemical effects .
Comparaison Avec Des Composés Similaires
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: Compared to these similar compounds, 2-Chloro-4-(2-phenylethenyl)aniline is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H12ClN |
|---|---|
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
2-chloro-4-(2-phenylethenyl)aniline |
InChI |
InChI=1S/C14H12ClN/c15-13-10-12(8-9-14(13)16)7-6-11-4-2-1-3-5-11/h1-10H,16H2 |
Clé InChI |
DPVYMTGJFBIUHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester](/img/structure/B13784046.png)


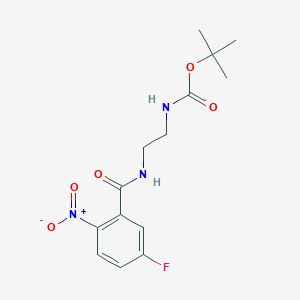
![Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis-](/img/structure/B13784060.png)
